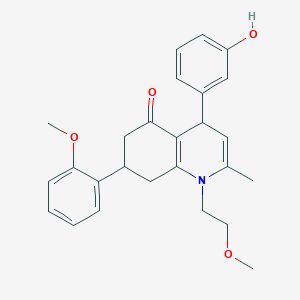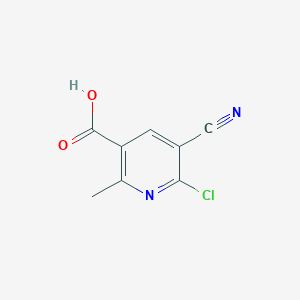![molecular formula C9H6BrN3S B11769651 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril ist eine heterocyclische Verbindung mit der Summenformel C9H6BrN3S und einem Molekulargewicht von 268,13 g/mol Diese Verbindung ist durch das Vorhandensein eines Thieno[2,3-c]pyridazin-Kerns gekennzeichnet, einem kondensierten Ringsystem, das sowohl Schwefel- als auch Stickstoffatome enthält.
Vorbereitungsmethoden
Die Synthese von 5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorprodukten ausgehen. Eine gängige Syntheseroute beinhaltet die Bromierung von 3,4-Dimethylthiophen, gefolgt von der Cyclisierung mit Hydrazinderivaten zur Bildung des Thieno[2,3-c]pyridazin-Kerns. . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um höhere Ausbeuten und Reinheiten zu erzielen.
Analyse Chemischer Reaktionen
5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, und Reduktionsreaktionen können die Carbonitrilgruppe zu Aminen oder anderen funktionellen Gruppen modifizieren.
Cyclisierungsreaktionen: Der Thieno[2,3-c]pyridazin-Kern kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Basen, Oxidationsmittel und Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Biologie: Die Verbindung hat sich als potenzielles bioaktives Molekül mit Anwendungen in der Wirkstoffforschung und -entwicklung gezeigt. Es kann antimikrobielle, krebshemmende oder entzündungshemmende Wirkungen aufweisen.
Medizin: Die Forschung läuft, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen. Seine einzigartige Struktur ermöglicht Wechselwirkungen mit bestimmten biologischen Zielstrukturen.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Vorhandensein der Brom- und Carbonitrilgruppen ermöglicht es der Verbindung, an Enzyme, Rezeptoren oder andere Proteine zu binden und deren Aktivität zu modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine and carbonitrile groups allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethyl-5-brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carboxylat: Diese Verbindung hat eine Estergruppe anstelle einer Carbonitrilgruppe, was sich auf ihre Reaktivität und Anwendungen auswirken kann.
5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carboxamid: Das Vorhandensein einer Carboxamidgruppe kann ihre biologische Aktivität und Löslichkeitseigenschaften beeinflussen.
Die Einzigartigkeit von 5-Brom-3,4-dimethylthieno[2,3-c]pyridazin-6-carbonitril liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Carbonitrilgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H6BrN3S |
|---|---|
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C9H6BrN3S/c1-4-5(2)12-13-9-7(4)8(10)6(3-11)14-9/h1-2H3 |
InChI-Schlüssel |
XBJZGUYZJLZGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC2=C1C(=C(S2)C#N)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)

![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)






![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)

